

α -Ergocryptinine-d3 certificate of analysis explained

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Compound of Interest

Compound Name: α -Ergocryptinine-d3

Cat. No.: B1155942

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An In-Depth Technical Guide to the Certificate of Analysis for α -Ergocryptinine-d3

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated standard like α -Ergocryptinine-d3 is a critical document. It provides a comprehensive summary of the identity, purity, and quality of the compound, ensuring the reliability and reproducibility of experimental results. This guide explains the key components of a typical CoA for α -Ergocryptinine-d3, detailing the experimental protocols and presenting the data in a clear, structured format.

Compound Identification and Characterization

This section of the CoA confirms the identity and basic properties of the material. It typically includes the compound's name, catalog number, molecular formula, and molecular weight.

| Parameter | Specification |
|-------------------|--|
| Product Name | α -Ergocryptinine-d3 |
| Molecular Formula | C ₃₂ H ₃₈ D ₃ N ₅ O ₅ |
| Molecular Weight | 578.72 g/mol |
| CAS Number | Not available |
| Appearance | White to off-white solid |
| Storage | -20°C, protect from light and moisture |

Purity and Impurity Profile

The purity of the standard is a crucial parameter. The primary methods for determining the purity of ergot alkaloids are High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a fluorescence detector (FLD) or a mass spectrometer (MS).

Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is used to separate **α -Ergocryptinine-d3** from any impurities. The area under the peak corresponding to the compound of interest is compared to the total area of all peaks to determine its purity.

| Parameter | Result |
|------------------|--|
| Purity (by HPLC) | ≥98% |
| Column | C18 reverse-phase |
| Mobile Phase | Gradient of acetonitrile and water with a modifier (e.g., ammonium carbonate) |
| Detection | UV at a specified wavelength or Fluorescence (Excitation/Emission wavelengths) |

Experimental Protocol: HPLC Purity Determination

A common method for the analysis of ergot alkaloids involves reverse-phase HPLC.[1][2][3]

- Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.
- Column: A C18 stationary phase column is typically used for the separation of these compounds.
- Mobile Phase: A gradient elution is often employed, starting with a higher percentage of an aqueous solvent (e.g., water with a pH modifier like ammonium carbonate) and increasing the percentage of an organic solvent like acetonitrile. Alkaline mobile phases can improve the stability and separation of the epimers.[4]

- **Sample Preparation:** The **α -Ergocryptinine-d3** standard is accurately weighed and dissolved in a suitable solvent, such as acetonitrile, to a known concentration.[\[5\]](#)
- **Analysis:** A small volume of the sample solution is injected into the HPLC system. The chromatogram is recorded, and the peak areas are integrated. Purity is calculated by dividing the peak area of **α -Ergocryptinine-d3** by the total peak area of all components in the chromatogram.

Identity Confirmation by Mass Spectrometry and NMR Spectroscopy

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques used to confirm the identity and structure of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. For deuterated compounds, it also confirms the incorporation of the deuterium atoms.

| Parameter | Result |
|---|---|
| Technique | Electrospray Ionization (ESI) - Mass Spectrometry |
| [M+H] ⁺ | Expected: 579.73 |
| Observed: Consistent with theoretical value | |

Experimental Protocol: Mass Spectrometry

- **Instrumentation:** A mass spectrometer, often coupled with an HPLC system (LC-MS/MS), is used.[\[4\]](#)[\[6\]](#)[\[7\]](#)
- **Ionization:** Electrospray ionization (ESI) is a common technique for ionizing ergot alkaloids.
- **Analysis:** The sample is introduced into the mass spectrometer, and the m/z of the molecular ion is measured. The observed mass should match the calculated mass for the deuterated

compound. Fragmentation patterns can also be analyzed to further confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the position of atoms and functional groups. ^1H NMR and ^{13}C NMR are commonly used.

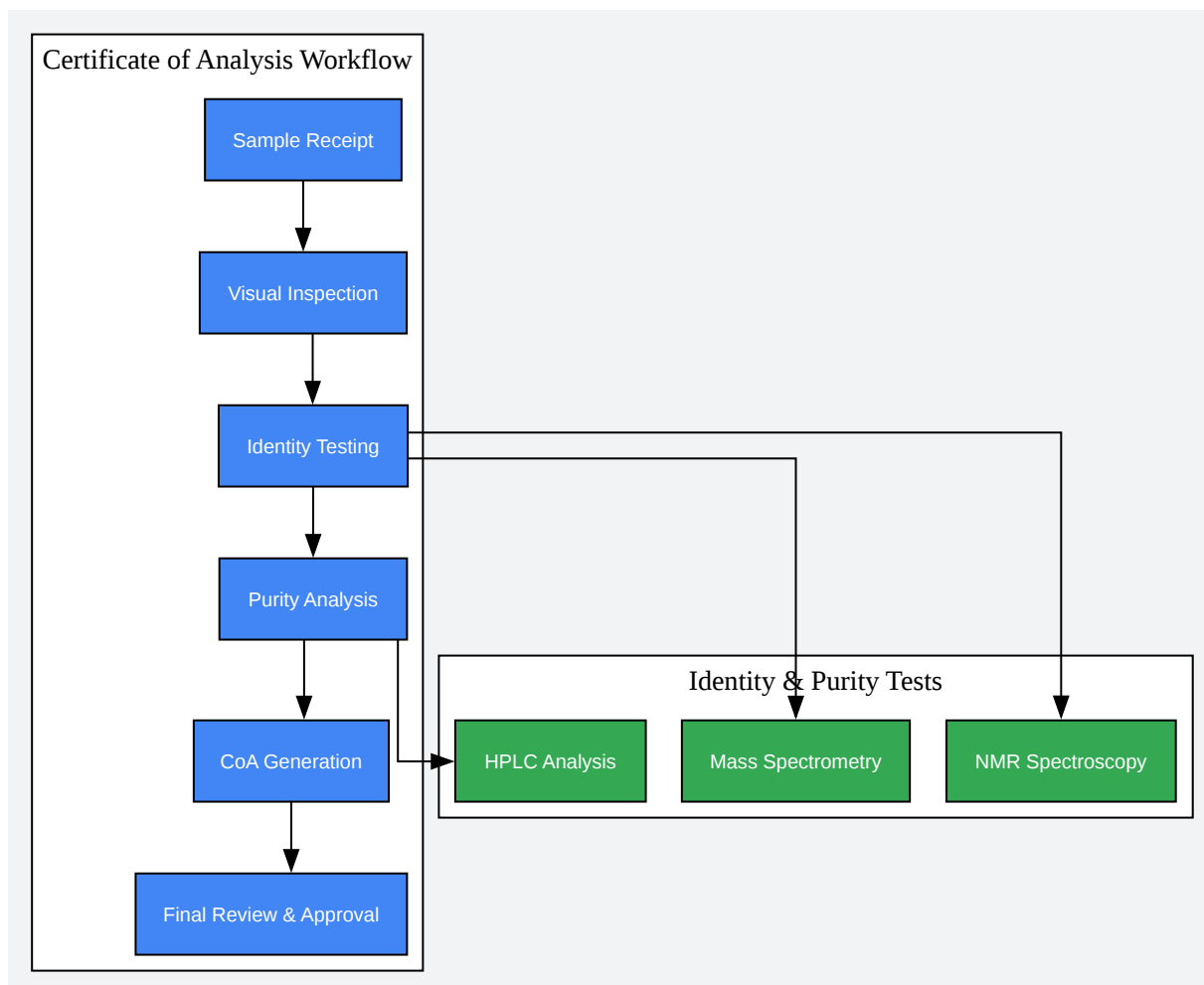
| Parameter | Result |
|-----------|---|
| Technique | ^1H NMR, ^{13}C NMR |
| Solvent | Deuterated solvent (e.g., DMSO- d_6) |
| Result | The spectrum is consistent with the structure of α -Ergocryptinine- d_3 . |

Experimental Protocol: NMR Spectroscopy

- Instrumentation: A high-field NMR spectrometer.
- Sample Preparation: The sample is dissolved in a deuterated solvent.
- Analysis: 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to assign all proton and carbon signals.[8] The resulting spectra are compared with known spectra of the non-deuterated compound and analyzed to confirm the structure and the location of the deuterium labels.

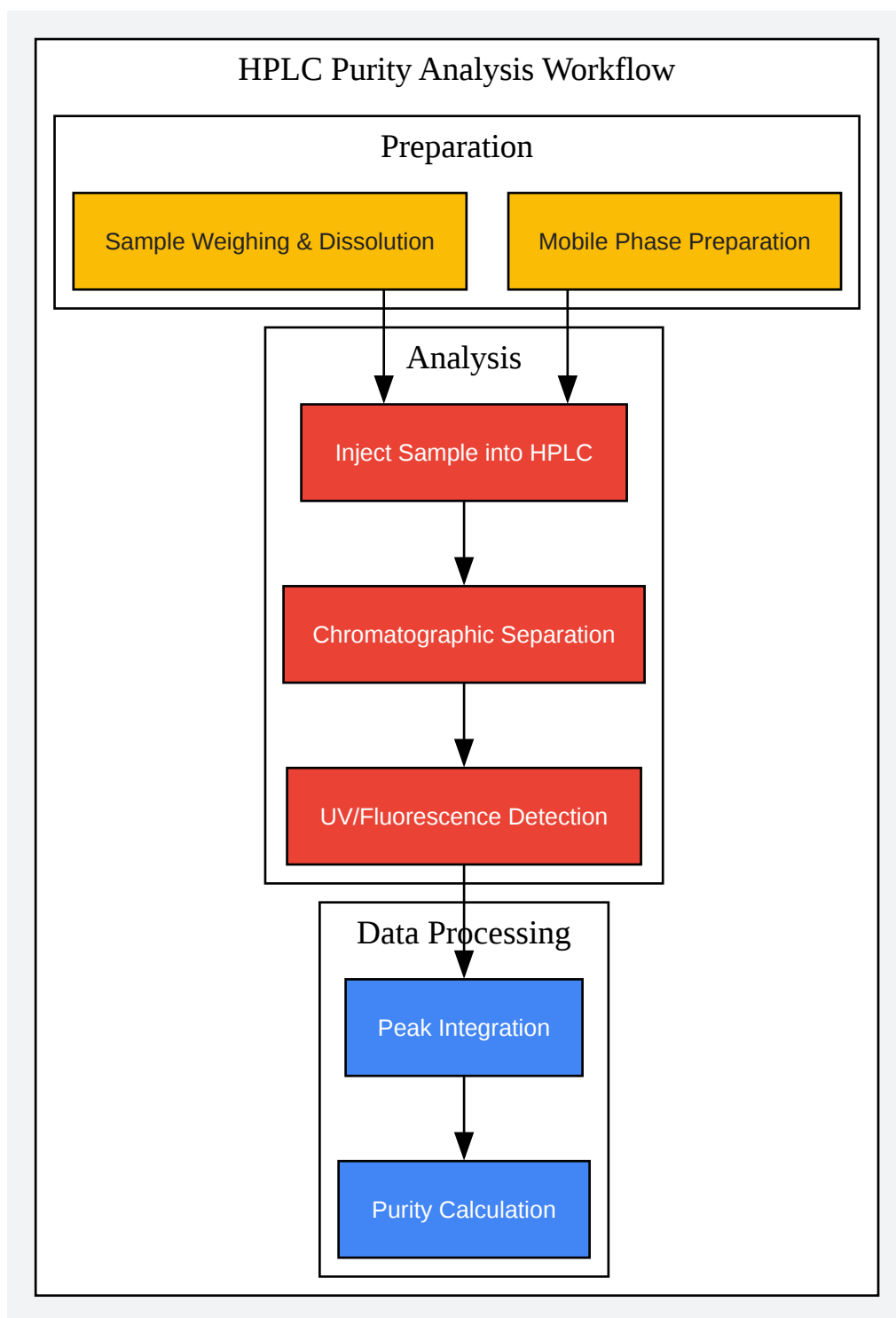
Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the Certificate of Analysis process and a typical HPLC-based purity analysis.



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Certificate of Analysis workflow from sample receipt to final approval.



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Workflow for determining purity using High-Performance Liquid Chromatography.

This guide provides a comprehensive overview of the information contained within a Certificate of Analysis for **α -Ergocryptinine-d3**. By understanding the data presented and the

methodologies used to obtain it, researchers can have full confidence in the quality and identity of this critical analytical standard.

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